α-Glucosidase Inhibitory Potency of 3-Phenylpyrazolo[1,5-a]pyrimidine-6-carbaldehyde Derivatives vs. Acarbose
Derivatives synthesized from 3-phenylpyrazolo[1,5-a]pyrimidine-6-carbaldehyde exhibit potent α-glucosidase inhibitory activity. In a study evaluating a series of fully substituted 6-amino-pyrazolo[1,5-a]pyrimidines synthesized using this aldehyde as a key intermediate, compounds demonstrated IC50 values ranging from 15.2 µM to 201.3 µM. This potency is significantly higher than that of the standard clinical inhibitor acarbose (IC50 = 750.0 µM) [1]. The target compound, as the synthetic precursor to these active derivatives, is therefore a privileged starting material for antidiabetic drug discovery.
| Evidence Dimension | Enzyme Inhibition Potency (IC50) |
|---|---|
| Target Compound Data | 15.2 - 201.3 µM (for derivatives synthesized from the target compound) |
| Comparator Or Baseline | Acarbose: 750.0 µM |
| Quantified Difference | Derivatives are up to 49-fold more potent than acarbose. |
| Conditions | In vitro α-glucosidase enzyme inhibition assay. |
Why This Matters
This quantitative difference highlights the value of the 3-phenylpyrazolo[1,5-a]pyrimidine-6-carbaldehyde scaffold as a starting point for developing next-generation, more potent α-glucosidase inhibitors compared to the current standard of care.
- [1] Peytam, F., Adib, M., Shourgeshty, R., Firoozpour, L., Rahmanian-Jazi, M., Jahani, M., ... & Foroumadi, A. (2020). An efficient and targeted synthetic approach towards new highly substituted 6-amino-pyrazolo[1,5-a]pyrimidines with α-glucosidase inhibitory activity. Scientific Reports, 10(1), 2595. https://doi.org/10.1038/s41598-020-59079-z View Source
